
Alprenolol hydrochloride
Overview
Description
Alprenolol hydrochloride (C₁₅H₂₃NO₂·HCl, molecular weight 285.81) is a non-selective β-adrenergic receptor antagonist (beta-blocker) with additional 5-HT₁A receptor antagonism . It is chemically defined as (RS)-1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol monohydrochloride and is classified under the World Health Organization’s Anatomical Therapeutic Chemical (ATC) code C07AA01 . Clinically, it is used to manage hypertension, arrhythmias, and angina . Unique among beta-blockers, this compound has demonstrated anti-prion activity by reducing abnormal prion protein (PrPˢᶜ) accumulation in murine models, likely through binding to the "hotspot" region of prion proteins .
The compound exhibits high solubility in water, ethanol, and acetic acid, with a melting point of 108–112°C and a pH range of 4.5–6.0 in aqueous solutions . Its chiral properties allow for enantiomeric separation via high-performance liquid chromatography (HPLC), with racemic and (-)-enantiomer forms available for research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alprenolol hydrochloride involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrochloride Salt Formation
Alprenolol hydrochloride is synthesized by reacting alprenolol (the free base) with hydrochloric acid. This reaction involves protonation of the amine group in alprenolol, forming a hydrochloride salt for improved solubility and stability .
Parameter | Details |
---|---|
Reactants | Alprenolol, HCl gas |
Solvent | Acetone, methanol, ethyl acetate |
Precipitation agent | Ether |
Product | This compound (powder) |
The salt formation enhances water solubility (50 mg/mL) and is critical for pharmaceutical applications .
Biotin Labeling Reaction
Amino alprenolol undergoes amide bond formation with vitamin H hydroxyl amine ester (a 14-carbon biotin derivative) to create a long-armed biotin-labeled compound. This reaction enables β2-adrenergic receptor detection via avidin-based systems .
Parameter | Details |
---|---|
Amino alprenolol | 5 mg |
Biotin derivative | 8 mg (Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester) |
Solvent | Dimethyl formamide |
Reaction time | 24 hours (room temperature) |
Purification method | Sephadex LH20 column chromatography |
Yield | 38% (yellow solid) |
The final product is used in receptor-binding assays .
Alternative Manufacturing Process
This compound can also be synthesized via a multi-step process involving:
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Reduction of an intermediate amine using sodium borohydride in methanol/acetone.
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Crystallization of the free base followed by acidification with HCl gas .
Key Step | Reagents/Conditions |
---|---|
Intermediate reduction | Sodium borohydride (5 g) in methanol/acetone |
Free base isolation | Ether extraction |
Hydrochloride formation | HCl gas in acetone |
This method emphasizes the role of sodium borohydride in achieving a 57°C melting point for the free base intermediate .
Stability and Solubility
This compound exhibits hygroscopic properties and requires storage at 2–8°C . Its solubility in water (100 mM) and ethanol (28.58 mg/mL) facilitates formulation in pharmaceutical solutions .
Property | Value |
---|---|
Melting point | 107–109°C |
Water solubility | 50 mg/mL |
Stability | Hygroscopic |
Structural Analysis
The compound’s structure includes a β-adrenergic antagonist core with a hydrochloride counterion. Key functional groups include an isopropylamino group (β-receptor binding) and a phenoxypropyl chain .
Structural Feature | Role |
---|---|
Isopropylamino group | β-adrenergic receptor binding |
Phenoxypropyl chain | Lipophilic interactions |
Hydrochloride ion | Solubility enhancement |
Research Findings
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Anti-prion activity : this compound binds to prion protein hotspots, reducing PrP^Sc accumulation in infected mice .
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Receptor selectivity : Shows higher affinity for β2 > β1 > β3 adrenoceptors and 5-HT1A receptors .
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Clinical use : Historically used as a β-blocker for hypertension, though no longer marketed by AstraZeneca .
Scientific Research Applications
Alprenolol hydrochloride is a non-selective β-adrenoceptor and SR-1A (5HTR1A) inhibitor . It is used in the treatment of angina pectoris and as an anti-hypertensive, anti-anginal, and anti-arrhythmic agent . Alprenolol is no longer marketed by AstraZeneca but may still be available in generic varieties .
Scientific Research Applications
This compound serves as an antagonist primarily to β-adrenoceptors, with a higher affinity for β2 over β1 and β3 subtypes, and it also interacts with 5-HT1A receptors . The compound effectively blocks these receptors, which are for various physiological responses . By inhibiting β1 and β2-adrenoceptors, this compound modulates the effects of endogenous catecholamines such as adrenaline and noradrenaline, which are naturally occurring compounds that play a role in the body′s fight-or-flight response . This blockade can alter cellular signaling pathways, leading to varied biochemical and physiological outcomes .
In research applications, the use of this compound allows scientists to study the role of these receptors in different systems and processes, aiding in the understanding of their underlying mechanisms and effects in various biological applications . Additionally, its interaction with 5-HT1A receptors, which are involved in serotonin signaling, provides further opportunities to explore the complexities of neurotransmitter systems and their implications in modulating mood and cognitive functions .
Alprenolol (Alp) and carvedilol (Car) induce beta(1)AR-mediated transactivation of the EGFR and downstream ERK activation . Recent evidence suggests that binding of agonist to its cognate receptor initiates not only classical G protein-mediated signaling but also beta-arrestin-dependent signaling . One such beta-arrestin-mediated pathway uses the beta(1)-adrenergic receptor (beta(1)AR) to transactivate the EGFR . Alp- and Car-stimulated EGFR transactivation requires beta(1)AR phosphorylation at consensus G protein-coupled receptor kinase sites and beta-arrestin recruitment to the ligand-occupied receptor . Moreover, pharmacological inhibition of Src and EGFR blocked Alp- and Car-stimulated EGFR transactivation . These findings demonstrate that Alp and Car are ligands that not only act as classical receptor antagonists but can also stimulate signaling pathways in a G protein-independent, beta-arrestin-dependent fashion .
Pharmacology
Mechanism of Action
Alprenolol hydrochloride exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . Additionally, alprenolol inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Beta-blockers share a core structure of an aromatic ring linked to an ethanolamine side chain, but substitutions dictate selectivity and pharmacokinetics. Key comparisons include:
Table 1: Structural and Pharmacological Profiles of Selected Beta-Blockers
Key Observations :
- Selectivity: Alprenolol and propranolol are non-selective β-blockers, inhibiting both β₁ (cardiac) and β₂ (vascular) receptors, whereas atenolol and metoprolol are cardioselective .
- Lipophilicity: Alprenolol’s moderate lipophilicity allows better tissue penetration than hydrophilic atenolol but less than propranolol, which crosses the blood-brain barrier effectively .
- Receptor Interactions: Alprenolol uniquely antagonizes 5-HT₁A receptors, a feature absent in most beta-blockers .
Clinical and Therapeutic Profiles
Anti-Prion Activity
Molecular docking simulations suggest it binds to a structurally fragile region of prion proteins (residues 125–228), destabilizing PrPˢᶜ aggregation .
Central Nervous System (CNS) Effects
In rats, alprenolol modulates brain amine levels, decreasing norepinephrine and dopamine concentrations at 10 mg/kg doses, comparable to propranolol’s CNS effects . However, its 5-HT₁A antagonism may differentiate its neuropharmacological profile .
Cardiovascular Efficacy
Alprenolol’s β-blocking potency (IC₅₀ = 0.8 nM for β₂ receptors) is similar to propranolol (IC₅₀ = 0.5 nM) but lower than ICI 118,551 (IC₅₀ = 0.1 nM), a β₂-selective antagonist . Its anti-arrhythmic efficacy is comparable to sotalol but with fewer QT-prolonging effects .
Research Findings and Unique Properties
- Anti-Prion Mechanism: Surface plasmon resonance imaging (SPRi) identified alprenolol as a PrPˢᶜ inhibitor, binding with a dissociation constant (Kd) of 3.2 μM .
- Chiral Separation: Racemic alprenolol can be resolved into enantiomers using chiral HPLC, with (-)-alprenolol showing 10-fold higher β-blocking activity than the (+)-form .
- Receptor Conformational Bias: Alprenolol exhibits biased signaling at β₃-adrenoceptors, activating secondary receptor conformations resistant to antagonism by compounds like fenoterol .
Biological Activity
Rocuronium is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing important insights into its clinical applications and safety profile.
Rocuronium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction (NMJ). This competitive antagonism prevents acetylcholine from eliciting muscle contraction, leading to muscle paralysis. The blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine or edrophonium, which increase the availability of acetylcholine at the NMJ .
Pharmacokinetics
- Absorption : Rocuronium is poorly absorbed from the gastrointestinal tract.
- Volume of Distribution :
- 0.3 L/kg (infants)
- 0.26 L/kg (children)
- 0.21 L/kg (adults)
- Protein Binding : Approximately 30% bound to human plasma proteins.
- Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.
- Elimination : Excreted mainly via the liver, with a half-life varying based on age and health status .
Neuromuscular Blockade
Rocuronium's efficacy in achieving neuromuscular blockade is dose-dependent. Studies have demonstrated that different muscle groups exhibit varying sensitivities to rocuronium. For example, the orbicularis oris muscle shows a higher IC50 value compared to the gastrocnemius muscle, indicating that smaller muscle fibers may be less sensitive to blockade due to higher receptor density .
Case Studies
- Pharmacodynamic Responses : A study evaluated the pharmacodynamic responses of rocuronium in normal rats, revealing significant differences in twitch tension reduction between different muscle groups. The findings suggested that smaller fibers might recover from blockade more effectively than larger fibers .
- Impact on Cancer Cells : Research indicated that rocuronium may suppress esophageal cancer cell proliferation by inhibiting C–X–C motif chemokine ligand 12 secretion from cancer-associated fibroblasts. This suggests potential anti-cancer properties beyond its anesthetic applications .
Safety and Adverse Effects
While rocuronium is generally safe, it is essential to monitor for potential adverse effects such as residual neuromuscular blockade, which can lead to postoperative complications. The use of reversal agents like sugammadex has been shown to mitigate these risks effectively . Furthermore, studies have indicated that rocuronium does not significantly alter neuronal viability or induce apoptosis in neuronal cultures when compared to control conditions, highlighting its relative safety profile in neurological contexts .
Summary of Findings
Parameter | Value/Details |
---|---|
Mechanism | Competitive antagonist at nicotinic receptors |
Volume of Distribution | 0.3 L/kg (infants), 0.21 L/kg (adults) |
Protein Binding | ~30% |
Metabolism | Liver (to 17-desacetyl-rocuronium) |
Half-life | Varies with age and health |
Neuromuscular Blockade Effects | Dose-dependent; varies by muscle type |
Anti-Cancer Activity | Suppresses esophageal cancer via chemokine inhibition |
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the identity and purity of Alprenolol Hydrochloride in pharmaceutical research?
- Methodology :
- Infrared (IR) Spectroscopy : Compare the IR spectrum of the sample with the reference spectrum. Absorption bands should match at the same wavenumbers, confirming structural integrity .
- Ultraviolet-Visible (UV-Vis) Spectrophotometry : Prepare a solution in ethanol (1:10,000) and compare the absorption spectrum with the reference spectrum. Peaks at specific wavelengths (e.g., 224 nm) validate identity .
- Qualitative Chloride Test : Dissolve the compound in water (1:50) and add silver nitrate. A white precipitate confirms the presence of chloride ions .
- Thin-Layer Chromatography (TLC) : Spot 10 µL of sample and standard solutions on silica gel plates. Develop with a solvent system (dichloromethane:acetone:acetic acid:water = 60:42:5:3). After drying, expose to iodine vapor; impurities should not exceed the intensity of the standard spot .
Q. How are physicochemical properties (e.g., solubility, pH, melting point) of this compound validated for compliance with pharmacopeial standards?
- Methodology :
- Solubility : Test in water, ethanol, acetic acid, and diethyl ether. The compound should be freely soluble in water and ethanol, slightly soluble in acetic anhydride, and insoluble in diethyl ether .
- pH Testing : Dissolve 1.0 g in 10 mL water; pH must fall between 4.5–6.0 .
- Melting Point : Determine using a capillary tube. The acceptable range is 108–112°C .
Advanced Research Questions
Q. What experimental designs are used to investigate this compound’s β-adrenergic receptor antagonism in cellular models?
- Methodology :
- Receptor Saturation Studies : Prepare stock solutions in DMSO (10 mM) and dilute to working concentrations (e.g., 10 µM) in cell culture medium. Use β2-adrenergic receptor agonists (e.g., isoproterenol) to induce cAMP production, and measure inhibition via fluorescence polarization assays .
- Concentration-Response Curves : Co-treat cells with this compound and agonists to calculate IC50 values. Validate using radioligand binding assays for competitive antagonism .
Q. How can researchers resolve contradictions in this compound’s activity across different receptor subtypes (e.g., β1 vs. β2 adrenoceptors)?
- Methodology :
- Selective Receptor Knockdown : Use siRNA or CRISPR-Cas9 to silence specific receptor subtypes in cell lines. Compare Alprenolol’s inhibitory effects on cAMP signaling in wild-type vs. knockdown models .
- Cross-Reactivity Profiling : Test the compound against recombinant receptors in radioligand displacement assays. Calculate Ki values to quantify selectivity .
Q. What advanced techniques are employed to study this compound’s anti-prion activity?
- Methodology :
- Surface Plasmon Resonance Imaging (SPRi) : Immobilize prion proteins (PrP) on sensor chips. Measure binding kinetics of this compound at varying concentrations to assess affinity and inhibition of PrP aggregation .
- RT-QuIC Assay : Seed prion-infected brain homogenates with Alprenolol and monitor amyloid formation via thioflavin T fluorescence. Compare lag phases to control samples .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s solubility across different experimental buffers?
- Methodology :
- Precipitation Testing : Centrifuge solutions after dissolution and measure supernatant concentration via HPLC. Optimize buffers (e.g., PBS vs. Tris-HCl) to maintain solubility above 50 mg/mL in aqueous systems .
- Co-Solvent Screening : Test DMSO, ethanol, or PEG-400 as co-solvents to enhance solubility while ensuring biocompatibility in cell-based assays .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in animal models?
- Methodology :
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., 5 mg/kg vs. 10 mg/kg) for significant differences in physiological endpoints (e.g., heart rate reduction) .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPAXJDDNWJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929704 | |
Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-88-5, 13655-52-2 | |
Record name | Alprenolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alprenolol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alprenolol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |
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Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alprenolol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALPRENOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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